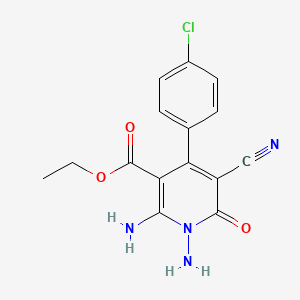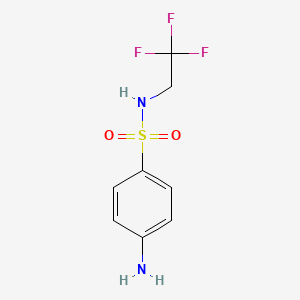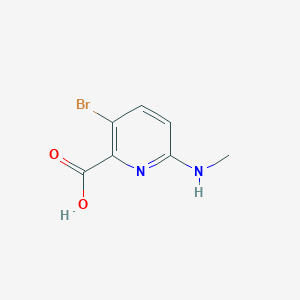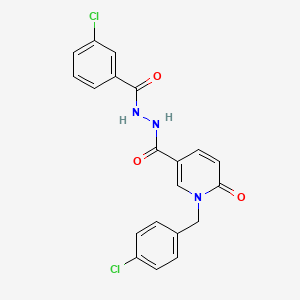![molecular formula C27H24N4O5 B2830144 2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359484-31-3](/img/no-structure.png)
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anti-inflammatory Potential
- A study by Kendre, Landge, and Bhusare (2015) discussed the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, highlighting their potential as antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).
Antibacterial Activity
- Shaikh et al. (2014) synthesized derivatives with significant antibacterial activity against various bacterial strains (Shaikh et al., 2014).
Antifungal Activity
- Hassan (2013) reported the synthesis of new pyrazoline and pyrazole derivatives, which demonstrated notable antifungal activity (Hassan, 2013).
Fluorescent Chemosensor Development
- Khan (2020) explored the use of pyrazoline derivatives in the development of fluorescent chemosensors for metal ion detection (Khan, 2020).
Crystal Structures and DFT Studies
- Şahin et al. (2011) focused on synthesizing specific compounds and analyzing their crystal structures and molecular geometries through density functional theory (DFT) (Şahin et al., 2011).
Antitumor Agents
- Gomha, Edrees, and Altalbawy (2016) developed bis-pyrazolyl-thiazoles incorporating thiophene as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Drug-Likeness Properties
- Pandya et al. (2019) synthesized a series of compounds and evaluated their drug-likeness properties through in silico ADME prediction and in vitro microbial investigation (Pandya et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 2-(benzo[d][1,3]dioxol-5-yl)acetic acid, which is then converted to 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride. The second intermediate is 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde, which is then converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid. The third intermediate is 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from the first two intermediates. Finally, the three intermediates are combined to form the target compound.", "Starting Materials": [ "2-hydroxybenzoic acid", "4-isopropoxyphenylboronic acid", "2-bromo-5-methyloxazole", "2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde", "thionyl chloride", "pyrazolo[1,5-a]pyrazin-4(5H)-one" ], "Reaction": [ "2-hydroxybenzoic acid is converted to 2-(benzo[d][1,3]dioxol-5-yl)acetic acid via esterification with acetic anhydride and subsequent cyclization with sulfuric acid.", "2-(benzo[d][1,3]dioxol-5-yl)acetic acid is converted to 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride via reaction with thionyl chloride.", "4-isopropoxyphenylboronic acid is converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde via Suzuki-Miyaura coupling with 2-bromo-5-methyloxazole.", "2-(4-isopropoxyphenyl)-5-methyloxazole-4-carbaldehyde is converted to 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid via oxidation with potassium permanganate.", "2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride and 2-(4-isopropoxyphenyl)-5-methyloxazole-4-carboxylic acid are combined and reacted with triethylamine and 1,1'-carbonyldiimidazole to form 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is combined with 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride and reacted with triethylamine and 1,1'-carbonyldiimidazole to form the target compound '2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one'." ] } | |
CAS番号 |
1359484-31-3 |
分子式 |
C27H24N4O5 |
分子量 |
484.512 |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H24N4O5/c1-16(2)35-20-7-4-18(5-8-20)26-28-22(17(3)36-26)14-30-10-11-31-23(27(30)32)13-21(29-31)19-6-9-24-25(12-19)34-15-33-24/h4-13,16H,14-15H2,1-3H3 |
InChIキー |
FXYIPNNODLNMQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-acetamidophenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2830063.png)

![3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B2830067.png)
![2,4,7-Trimethyl-6-[2-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2830069.png)
![3-((2E)but-2-enyl)-8-[2-((2E)but-2-enyloxy)phenyl]-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2830070.png)




![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2830080.png)
![N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2830082.png)
